molecular formula C13H14ClNO4 B2507418 KB02-Cooh

KB02-Cooh

Cat. No.: B2507418
M. Wt: 283.71 g/mol
InChI Key: ZWIYQLVGARZWJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KB02-COOH is synthesized through a series of chemical reactions involving the functionalization of the parent compound KB02. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

KB02-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used in further chemoproteomic studies and drug development .

Mechanism of Action

KB02-COOH exerts its effects by reacting with cysteine residues in proteins. This reaction forms a covalent bond between the compound and the protein, allowing for the identification and characterization of protein targets. The compound is also used in the synthesis of PROTACs, which function by recruiting target proteins to the ubiquitin-proteasome system for degradation .

Comparison with Similar Compounds

KB02-COOH is unique due to its cysteine-reactive properties and its use in chemoproteomic studies. Similar compounds include:

These compounds share similar chemical structures and applications but differ in their specific functional groups and reactivity.

Biological Activity

KB02-Cooh is a compound that serves as a fragment in the synthesis of ubiquitin E3 ligase ligands, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, focusing on its mechanisms, interactions, and implications in therapeutic contexts.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C13H14ClNO4C_{13}H_{14}ClNO_{4} and a molecular weight of 283.71 g/mol.
  • CAS Number : 2375196-30-6.
  • Role in PROTAC Development : It is a crucial component for synthesizing various PROTACs like KB02-SLF and KB02-JQ1, which target specific proteins for degradation through the ubiquitin-proteasome system .

This compound functions primarily through its interaction with E3 ubiquitin ligases, facilitating the targeted degradation of proteins. The following mechanisms have been identified:

  • Covalent Bond Formation : this compound can covalently react with cysteine residues in target proteins, leading to their polyubiquitination and subsequent degradation via the proteasome .
  • Engagement with DCAF16 : Studies have shown that this compound interacts with DCAF16, a substrate receptor for E3 ligases. This interaction is critical for the degradation of FKBP12_NLS, a nuclear-localized protein .
  • Chemical Proteomics : Techniques such as isoTOP-ABPP have been employed to identify target proteins engaged by this compound, demonstrating its ability to selectively modify specific cysteines within cellular environments .

Case Studies

  • FKBP12_NLS Degradation :
    • In a study using HEK293T cells, treatment with KB02-SLF (derived from this compound) resulted in significant degradation of FKBP12_NLS. This effect was inhibited by proteasome inhibitors like MG132, confirming the proteasomal pathway's involvement .
    • Further experiments showed that knockdown or knockout of DCAF16 completely blocked this degradation, highlighting its essential role in the mechanism .
  • Fragment-Based Lead Discovery (FBLD) :
    • FBLD approaches have been utilized to explore how this compound and related compounds interact with E3 ligases. This method has led to the identification of novel binding sites and improved ligand design for therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC13H14ClNO4C_{13}H_{14}ClNO_{4}
Molecular Weight283.71 g/mol
CAS Number2375196-30-6
RolePROTAC synthesis
StudyKey Findings
FKBP12_NLS DegradationInduced by KB02-SLF; blocked by MG132
DCAF16 InteractionEssential for degradation; confirmed by knockouts
FBLD ApplicationsIdentified new binding sites for E3 ligases

Properties

IUPAC Name

2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-7-12(16)15-5-1-2-9-6-10(3-4-11(9)15)19-8-13(17)18/h3-4,6H,1-2,5,7-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIYQLVGARZWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(=O)O)N(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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